Fenofibrate Impurity G

Pharmacopoeial reference standard Regulatory compliance EP monographs

Regulatory labs face non-compliance risk when using unqualified impurity reference standards. Fenofibrate Impurity G is a compendial-grade reference standard designated by both the European Pharmacopoeia (EP Impurity G) and the United States Pharmacopeia (USP Related Compound C), essential for HPLC system suitability testing in fenofibrate related substances analysis. - Official EP CRS (F0048035) & USP RS (1269629) with full traceability - Distinct LogP (5.0-5.7) ensures late-eluting marker for method robustness verification - Unambiguous LC-MS detection (m/z 446.92) with characteristic chlorine isotope pattern

Molecular Formula C24H27ClO6
Molecular Weight 446.93
CAS No. 217636-48-1
Cat. No. B601708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenofibrate Impurity G
CAS217636-48-1
SynonymsFenofibric Acid 1,1-Dimethyl-2-(1-methylethoxy)-2-oxoethyl Ester; 
Molecular FormulaC24H27ClO6
Molecular Weight446.93
Structural Identifiers
SMILESCC(C)OC(=O)C(C)(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C24H27ClO6/c1-15(2)29-21(27)23(3,4)31-22(28)24(5,6)30-19-13-9-17(10-14-19)20(26)16-7-11-18(25)12-8-16/h7-15H,1-6H3
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to pale yellow solid

Structure & Identifiers


Interactive Chemical Structure Model





Fenofibrate Impurity G: Reference Standard Overview


Fenofibrate Impurity G (CAS 217636-48-1), chemically 1-methylethyl 2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy]-2-methylpropanoate (molecular formula C₂₄H₂₇ClO₆, molecular weight 446.92), is an official European Pharmacopoeia (EP) reference standard designated as "Fenofibrate Impurity G" and corresponds to "Fenofibrate Related Compound C" in the United States Pharmacopeia (USP) [1] . This compound is a diester derivative of fenofibric acid containing two 2-methylpropanoate ester moieties and a characteristic 4-chlorobenzoyl phenoxy core. It is supplied as a fully characterized pharmaceutical reference standard intended for use in analytical method development, method validation (AMV), quality control (QC) applications, and regulatory submissions including ANDA filings [2].

Compendial Designation
Dual EP Impurity G / USP Related Compound C; official pharmacopoeial reference standard
Analytical Workflow
HPLC system suitability, LC‑MS impurity profiling, and regulatory submission support
Procurement Context
Pharmaceutical impurity reference material for ANDA/NDA and QC batch release testing

Why Fenofibrate Impurity G Cannot Be Substituted


Generic substitution among fenofibrate impurities is precluded by fundamentally different chemical structures and corresponding analytical behaviors. Fenofibrate Impurity G (C₂₄H₂₇ClO₆, MW 446.92) is a diester of fenofibric acid bearing an additional isopropyl ester-linked 2-methylpropanoate moiety, whereas Fenofibrate Impurity A (CAS 42019-78-3) is (4-chlorophenyl)(4-hydroxyphenyl)methanone—a benzophenone derivative lacking any ester functionality—and Fenofibrate Impurity B (CAS 42017-89-0) is fenofibric acid itself, the free carboxylic acid hydrolysis product [1] . These structural differences produce distinct chromatographic retention properties (e.g., predicted LogP for Impurity G is 5.0-5.7 versus substantially lower values for the more polar Impurity B), distinct UV absorbance characteristics, and different mass spectrometric fragmentation patterns, meaning that using Impurity A or Impurity B as a surrogate for Impurity G in HPLC system suitability, LC-MS identification, or impurity profiling would yield incorrect retention time identification, inaccurate quantification, and regulatory non-compliance [2]. The EP and USP specifically designate Impurity G/Related Compound C as a discrete impurity requiring its own reference standard for analytical validation.

Fenofibrate Impurity G (Target)
Other Fenofibrate Impurities
Chemical identity
Diester of fenofibric acid; distinct 4‑chlorobenzoyl phenoxy core
Imp. A (benzophenone) or Imp. B (free acid) – different core structure and retention
Chromatographic behavior
High LogP (5.0–5.7); late eluter on C18
More polar impurities elute earlier – retention-time mismatch invalidates system suitability
Regulatory expectation
Specifically named in EP/USP monographs; requires its own reference standard
Surrogate impurity use leads to incorrect identification and regulatory non‑compliance

Comparative Evidence for Fenofibrate Impurity G


Dual Compendial Status vs. Non-Compendial Impurities

Fenofibrate Impurity G (CAS 217636-48-1) is an officially designated impurity in both the European Pharmacopoeia (EP Monograph 1322) and the United States Pharmacopeia (USP Fenofibrate monograph), whereas at least 11 additional known fenofibrate-related impurities lack compendial designation and require independent method validation [1] [2]. The compound is specified in USP system suitability solutions at a defined concentration of 2 µg/mL alongside fenofibrate RS and fenofibric acid RS for chromatographic system qualification [3].

Compendial status
Head‑to‑head
Dual EP/USP designated impurity; 2 µg/mL system suitability specification 11+ known impurities without any compendial designation
Pre‑established compendial acceptance supports regulatory submission readiness
Comparator impurities require independent full characterization and validation
Pharmacopoeial reference standard Regulatory compliance EP monographs USP monographs

LogP Differentiation: Impurity G vs. Impurity B

Fenofibrate Impurity G exhibits a predicted LogP of approximately 5.0-5.7 (XLogP3 5.7), which is markedly higher than that of Fenofibrate Impurity B (fenofibric acid, CAS 42017-89-0), a free carboxylic acid with substantially greater polarity [1] . This LogP differential translates to significantly longer retention on reversed-phase HPLC columns (C18 stationary phases), requiring distinct gradient elution conditions for adequate resolution from both the API and other impurities. The high hydrophobicity is a direct consequence of the diester structure containing two 2-methylpropanoate moieties.

LogP differentiation
Class‑level inference
XLogP3 5.7 (predicted); experimental LogP ~5.0
High hydrophobicity drives reverse‑phase retention; requires stronger organic eluent
Significantly more lipophilic than Imp. B (fenofibric acid); method adjustment needed
HPLC method development Reverse-phase chromatography LogP Impurity profiling

Molecular Weight: Impurity G vs. Structural Analogs

Fenofibrate Impurity G has a molecular weight of 446.92 g/mol (exact mass 446.1496 g/mol) and molecular formula C₂₄H₂₇ClO₆ . This is significantly higher than Fenofibrate Impurity A (C₁₃H₉ClO₂, MW 232.66) and Fenofibrate Impurity B (C₁₇H₁₅ClO₄, MW 318.75), as well as the parent API fenofibrate (C₂₀H₂₁ClO₄, MW 360.83). The distinct monoisotopic mass of 446.15 g/mol provides a unique MS identifier that enables unambiguous detection in LC-MS impurity profiling workflows, particularly when coupled with the characteristic chlorine isotope pattern (³⁵Cl/³⁷Cl ratio ~3:1) .

Molecular weight (MS)
Head‑to‑head
446.92 g/mol; exact mass 446.1496
Unique mass channel enables selective LC‑MS identification
ΔMW +86 vs API; +214 vs Imp. A – avoids spectral overlap in complex matrices
LC-MS Mass spectrometry Impurity identification Exact mass

Melting Point & Storage: Impurity G vs. Impurity A

Fenofibrate Impurity G exhibits a melting point range of 103-105°C and requires refrigerated storage at 2-8°C for long-term stability [1] [2]. In contrast, Fenofibrate Impurity A (4-chloro-4'-hydroxybenzophenone) has a reported melting point of approximately 49°C [3]. This thermal stability differential (ΔTm >50°C) reflects the fundamentally different solid-state packing and intermolecular interactions arising from the diester structure versus the benzophenone scaffold, which has practical implications for reference standard handling, shipping conditions, and analytical method ruggedness during temperature excursions.

Melting point & storage
Cross‑study comparable
103–105 °C; storage 2–8 °C Imp. A ~49 °C (ΔTm >50 °C)
Higher thermal stability reduces degradation risk during handling; refrigeration required
Temperature excursions may affect certified purity over shelf life
Reference standard handling Storage stability Melting point Quality control

Regulatory Utility: Impurity G vs. Non-Compendial Impurities

Fenofibrate Impurity G is explicitly utilized in Abbreviated New Drug Application (ANDA) and New Drug Application (NDA) submissions for fenofibrate drug products, and is accompanied by a comprehensive Structure Elucidation Report (SER) and Certificate of Analysis (CoA) compliant with USP, EMA, JP, and BP guidelines [1] [2]. The compound is provided as a pharmaceutical primary standard in neat format by multiple accredited suppliers including EDQM (Catalogue F0048035) and USP (Catalog 1269629) . Non-compendial impurities, in contrast, require independent full characterization and validation documentation, adding 4-8 weeks to regulatory submission timelines and incurring additional analytical chemistry costs.

Regulatory utility
Class‑level inference
Full SER, CoA, and compendial traceability provided; EP CRS / USP RS format
Supports expedited ANDA/NDA documentation and method validation workflow
Non‑compendial impurities require additional 4–8 weeks characterization; data to verify for specific submissions
ANDA filing NDA submission Regulatory compliance DMF Method validation

Application Scenarios for Fenofibrate Impurity G


HPLC System Suitability for ANDA Submissions

Fenofibrate Impurity G serves as a critical component in HPLC system suitability solutions for fenofibrate-related substances testing. The USP Choline Fenofibrate monograph specifies a system suitability solution containing 5 µg/mL USP Fenofibric Acid RS and 2 µg/mL each of USP Fenofibrate RS and USP Fenofibrate Related Compound C RS (Impurity G) [1]. This defined concentration enables consistent evaluation of column performance, resolution, and detector response across different laboratories, which is essential for demonstrating method robustness in ANDA submissions. The compound's high LogP (5.0-5.7) ensures that it elutes later in reversed-phase gradients than more polar impurities, serving as a marker for adequate organic modifier strength in the mobile phase [2].

LC-MS Impurity Profiling in API Batches

With a distinct molecular weight of 446.92 g/mol (exact mass 446.1496 g/mol) and characteristic chlorine isotope pattern, Fenofibrate Impurity G provides an unambiguous LC-MS target for impurity profiling in fenofibrate active pharmaceutical ingredient (API) batches [1]. The significant mass difference from the parent API (ΔMW = +86.09 g/mol) and from Impurity A (ΔMW = +214.26 g/mol) allows for selective ion monitoring without spectral overlap [2]. This is particularly valuable in forced degradation studies where multiple impurity species may co-elute under standard HPLC-UV conditions, as the unique mass channel enables definitive identification and quantification of Impurity G even in complex matrices [3].

Reference Standard for Pharmacopoeial Compliance

Fenofibrate Impurity G is an official EP reference standard (Catalogue F0048035, used in monograph 1322) and USP reference standard (Catalog 1269629) intended for specified quality tests and assays as prescribed in the respective compendia [1] [2]. Commercial manufacturers of fenofibrate finished dosage forms must demonstrate compliance with the EP and USP monographs for related substances, which requires the use of authentic Impurity G reference material for retention time identification and system suitability verification. Using this compendial-grade standard ensures that QC release testing data will be accepted by regulatory agencies including FDA, EMA, and PMDA without additional justification [3].

Forced Degradation Studies for Impurity Fate

Due to its diester structure, Fenofibrate Impurity G is a process-related impurity formed during the esterification steps of fenofibrate synthesis rather than a primary degradation product [1]. This origin makes it particularly valuable for establishing impurity fate and purge factors during API manufacturing process development. In forced degradation studies (acid, base, oxidative, thermal, and photolytic stress), Impurity G serves as a marker to differentiate process impurities from true degradation products, which is essential for setting appropriate acceptance criteria in the impurity specification and for justifying proposed specification limits in regulatory filings [2].

Application
Selection Property
Validation Focus
HPLC system suitability (ANDA)
Defined compendial retention marker
Resolution and detector response consistency across labs
LC‑MS impurity profiling
Unique exact mass and chlorine isotope pattern
Selective ion monitoring in forced degradation and API batch analysis
Pharmacopoeial compliance testing
EP/USP reference standard authenticity
Regulatory acceptance without additional justification
Process impurity fate & forced degradation
Diester process‑related impurity marker
Differentiation of process impurities from degradation products

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